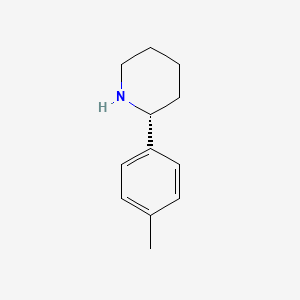

(2R)-2-(4-methylphenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPQNRTPBUGIW-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of 2r 2 4 Methylphenyl Piperidine in Medicinal Chemistry and Chemical Biology

Structure-Activity Relationship (SAR) Studies of (2R)-2-(4-methylphenyl)piperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, correlates with its biological activity. These studies involve systematically modifying the core structure and evaluating the effects of these changes on potency, selectivity, and other pharmacological parameters. nih.gov

The biological activity of piperidine (B6355638) derivatives can be profoundly influenced by the nature, position, and orientation of various substituents. dut.ac.za Research on diverse piperidine-based compounds illustrates key principles that are applicable to the this compound core.

Modifications on the Piperidine Nitrogen: Substituents on the piperidine nitrogen atom are critical for activity and selectivity. In studies of piperidine-based inhibitors, the addition of different groups at this position can dramatically alter potency. For instance, a variety of N-substituted piperidines were synthesized and evaluated as urease inhibitors, showing that the size and electronic properties (electron-donating or -withdrawing) of the N-substituents directly influence the inhibitory activity. nih.gov In a different context, N-acyl-2-arylpiperidines demonstrated high affinity for sigma receptors, indicating the importance of the N-acyl group for this specific target class. nih.gov

Modifications on the Aryl Ring: Altering the substituents on the 2-aryl moiety is a common strategy to fine-tune activity. For example, in a series of piperidinyl aminopyrimidine derivatives developed as IKK-2 inhibitors, the introduction of morpholinosulfonyl and piperazinosulfonyl groups onto an aromatic ring attached to the core structure significantly enhanced inhibitory activity. nih.gov This suggests that for the this compound scaffold, modifications to the p-tolyl group, such as adding hydrogen bond donors/acceptors or altering its electronic properties, could modulate target engagement. The table below, derived from a study on IKK-2 inhibitors with a piperidinyl aminopyrimidine core, illustrates how aromatic ring substitutions can impact potency.

| Compound | Aromatic Ring Substituent | IKK-2 IC50 (μM) |

| 1 | -H | >100 |

| 2 | 4-morpholinosulfonyl | 2.59 |

| 3 | 4-(4-methylpiperazin-1-yl)sulfonyl | 1.30 |

| This table presents data on piperidinyl aminopyrimidine derivatives to illustrate the principle of substituent modification effects. Data sourced from a study on IKK-2 inhibitors. nih.gov |

Stereochemistry is a paramount factor in the interaction between a drug molecule and its biological target. For chiral molecules like this compound, the specific spatial arrangement of atoms is crucial for achieving optimal binding affinity and selectivity. The "(2R)" designation indicates a specific three-dimensional configuration at the second position of the piperidine ring, which dictates how the 4-methylphenyl group is oriented.

The synthesis of enantiomerically pure 2-arylpiperidines is an area of active research, underscoring the importance of stereochemistry in drug development. acs.orgacs.org Studies on related chiral piperidine derivatives have consistently shown that one enantiomer is often significantly more potent or has a different pharmacological profile than its mirror image. For instance, in the development of HIV-1 protease inhibitors, the stereochemistry of piperidine derivatives used as P2-ligands was found to be decisive for their potency. nih.gov Molecular docking studies revealed that a specific stereoisomer could fit perfectly into the S2 subsite of the protease, forming strong interactions, which explains its potent antiviral activity. nih.gov

Furthermore, the conformation of the piperidine ring and its substituents plays a vital role. The chair conformation of the piperidine ring places substituents in either axial or equatorial positions, which can drastically affect how the molecule presents itself to a binding site. The fixed (R)-configuration at the C2 position of this compound pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a target and enhancing affinity.

Ligand Design and Optimization Utilizing the this compound Core

The this compound scaffold serves as a valuable starting point for ligand design and optimization. nih.gov Its rigid, chiral structure provides a well-defined framework that can be systematically modified to improve interactions with a biological target.

Optimization strategies often involve a molecular hybridization approach, where the core scaffold is combined with other pharmacophoric elements known to interact with the target of interest. nih.gov For example, based on a known 5-HT1A receptor agonist, a molecular hybridization strategy was used to optimize activity at the D2 and 5-HT2A receptors, leading to a potent dual antagonist. nih.gov This demonstrates how a core structure can be elaborated to achieve a desired multi-target profile.

Structure-based design is another powerful optimization tool. If the three-dimensional structure of the target protein is known, ligands can be designed to form specific, high-affinity interactions, such as hydrogen bonds or hydrophobic contacts. nih.govacs.org In the design of HIV-1 protease inhibitors, a flexible piperidine moiety was introduced as a P2-ligand with the specific aim of promoting extensive hydrogen bonding or favorable van der Waals interactions within the S2 subsite of the protease. nih.gov This rational design approach, guided by the target's structure, led to the development of inhibitors with excellent potency. nih.gov

Molecular Target Identification and Validation (Preclinical, In Vitro Focus)

Identifying the specific molecular targets with which a compound interacts is a critical step in drug discovery. For derivatives of the this compound scaffold, this process relies heavily on in vitro techniques such as receptor binding assays and enzyme inhibition studies.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use radiolabeled ligands to quantify the displacement by the test compound. The 2-arylpiperidine structure is a known pharmacophore for several receptor types, including sigma receptors and various G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net

For example, a study on N-acyl-2-arylpiperidines found that these compounds exhibit high affinity for both σ1 and σ2 sigma receptors, with most showing selectivity for the σ1 subtype. nih.gov Such profiling is essential for understanding a compound's potential therapeutic applications and off-target effects. Similarly, arylpiperidine derivatives have been investigated for their affinity at dopamine D2 and serotonin 5-HT2A receptors in the search for new antipsychotic agents. nih.govresearchgate.net

The results from these binding studies, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are crucial for building a comprehensive picture of a compound's pharmacological profile.

| Compound Class | Target Receptor | Binding Affinity (Ki or IC50) |

| N-Acyl-2-Arylpiperidines | Sigma-1 (σ1) | High Affinity (nM range) |

| N-Acyl-2-Arylpiperidines | Sigma-2 (σ2) | High Affinity (nM range) |

| Arylpiperidine Derivatives | Dopamine D2 | Potent Antagonism (nM range) |

| Arylpiperidine Derivatives | Serotonin 5-HT2A | Potent Antagonism (nM range) |

| This table summarizes typical receptor binding affinities observed for various arylpiperidine derivatives against different receptor targets. nih.govnih.govresearchgate.net |

Beyond receptors, piperidine derivatives are known to inhibit various enzymes, making them relevant for a range of diseases. nih.govnih.govacs.org Enzyme inhibition assays measure a compound's ability to block the activity of a specific enzyme.

For instance, various piperidine derivatives have been synthesized and evaluated as inhibitors of the enzyme urease, with some compounds showing significant inhibitory activity. nih.gov In another example, derivatives based on a piperidinyl aminopyrimidine core were developed as selective inhibitors of I-kappa B kinase 2 (IKK-2), a key enzyme in inflammatory pathways. nih.gov The SAR from this study showed that specific substitutions were key to achieving potent and selective inhibition. nih.gov More recently, 3-piperidinyl pyridine (B92270) derivatives were identified as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders. acs.org These examples highlight the versatility of the piperidine scaffold in designing potent and selective enzyme inhibitors.

Protein-Protein Interaction Modulation

There is currently no publicly available research demonstrating that this compound functions as a modulator of protein-protein interactions (PPIs). The discovery of small molecules that can disrupt or stabilize PPIs is a significant area of drug discovery, as these interactions are fundamental to many cellular processes. Future research could involve screening this compound against a panel of known PPI targets to identify any potential modulatory activity.

Preclinical Pharmacological Investigations (Non-Human, Mechanistic Focus)

Detailed preclinical pharmacological data for this compound are not available in the current body of scientific literature.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The molecular and cellular mechanism of action of this compound remains to be determined. Elucidating the mechanism would require a multi-faceted approach, likely involving target identification studies (e.g., affinity chromatography, chemoproteomics), followed by detailed biochemical and cellular experiments to validate the target and understand how the compound modulates its function.

Computational and Theoretical Studies of 2r 2 4 Methylphenyl Piperidine and Its Analogs

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in understanding the binding mechanism of ligands like (2R)-2-(4-methylphenyl)piperidine and its analogs at a molecular level. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity.

Research on various piperidine (B6355638) derivatives has demonstrated the power of molecular docking in elucidating key interactions with biological targets. For instance, docking studies of piperidine/piperazine-based compounds with the sigma-1 receptor (S1R) have revealed crucial binding interactions. nih.gov These studies often show that the protonated nitrogen atom of the piperidine ring forms a salt bridge with acidic residues, such as glutamic acid (Glu172) and aspartic acid (Asp126), in the receptor's binding pocket. nih.gov Furthermore, hydrophobic and π–cation interactions between the ligand and aromatic residues like phenylalanine are often identified as significant contributors to binding stability. nih.gov

In the case of this compound, molecular docking could be employed to predict its interaction with various potential targets, such as G protein-coupled receptors (GPCRs) or ion channels. A hypothetical docking study might reveal that the 4-methylphenyl group occupies a hydrophobic pocket within the receptor, while the piperidine ring engages in hydrogen bonding and electrostatic interactions. For example, studies on the M1 muscarinic receptor, a GPCR, have used docking to understand how piperidine-containing allosteric agonists bind to a site topographically distinct from the primary (orthosteric) site. nih.gov

The insights gained from these models are invaluable for structure-based drug design. By identifying the key amino acid residues and the types of interactions involved in binding, medicinal chemists can rationally design new analogs with modified substituents to enhance binding affinity and selectivity. nih.govmdpi.com

Table 1: Example of Molecular Docking Results for Piperidine Analogs

This table summarizes typical findings from molecular docking studies on various piperidine derivatives, illustrating the types of interactions and binding energies observed.

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Main Protease | -7.5 to -8.5 | Cys145, His41, Met165 | Hydrogen bonding, Hydrophobic interactions |

| Piperidine-4-carboxamide derivatives | VEGFR-2, ERK-2, Abl-1 Kinases | -8.0 to -9.5 | Glu885, Cys919 (VEGFR-2); Lys54, Asp167 (ERK-2) | Hydrogen bonding, Pi-Alkyl interactions |

| N-Benzylpiperidine derivatives | Acetylcholinesterase (AChE) | -8.5 to -10.0 | Trp84, Tyr334, Phe330 | Pi-Pi stacking, Hydrogen bonding |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Dihydrofolate Reductase (DHFR) | -7.0 to -9.0 | Arg32, Gln28 | Hydrogen bonding |

Note: The data in this table are illustrative examples derived from various studies on piperidine analogs and are not specific to this compound itself.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of a predicted binding pose and for investigating the conformational behavior of both the ligand and the receptor. researchgate.net

For piperidine-containing molecules, conformational analysis is particularly important. The six-membered piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. ias.ac.in The energetic preference for a particular conformation is influenced by its substituents. MD simulations can explore the conformational landscape of this compound, determining the relative energies of different conformers and the barriers to their interconversion. rsc.org Studies on related N-substituted piperidines have shown that the introduction of groups on the nitrogen can significantly affect the conformational equilibrium. ias.ac.in

When applied to a ligand-receptor complex, MD simulations can validate the stability of interactions predicted by docking. nih.gov A stable complex will maintain its key interactions throughout the simulation, whereas an unstable one may see the ligand drift away from the binding site. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and can identify conformational changes in the receptor that are induced by ligand binding—a phenomenon known as induced fit. mdpi.com

Advanced MD techniques, such as mixed-solvent MD, can be used to identify potential binding sites on a protein's surface, including allosteric sites that are not immediately obvious. nih.gov By simulating a protein in a solvent mixture containing water and small organic probe molecules, researchers can identify "hotspots" where the probes tend to cluster, indicating a druggable site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. fiveable.me A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. longdom.org

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds, such as analogs of this compound, with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical values representing different physicochemical properties of the molecules, are calculated. These can range from simple properties like molecular weight and logP to more complex 2D or 3D descriptors. longdom.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. wikipedia.org

QSAR studies on piperidine and piperazine (B1678402) derivatives have successfully identified key structural features that influence their activity. nih.govnih.gov For example, a QSAR study on piperine (B192125) analogs identified descriptors like the partial negative surface area and the heat of formation as being critical for inhibitory activity. nih.gov Another study on furan-pyrazole piperidine derivatives used 2D and 3D autocorrelation descriptors to build robust predictive models for anticancer activity. nih.gov These models can provide valuable insights; for instance, they might show that increasing the hydrophobicity in one part of the molecule while adding a hydrogen bond donor in another part is likely to increase activity.

Table 2: Common Molecular Descriptors Used in QSAR Models for Piperidine Analogs

This table presents examples of descriptors that are often found to be significant in QSAR studies of piperidine-like molecules.

| Descriptor Type | Descriptor Name | Description | Typical Correlation with Activity |

| Electronic | Dipole-mag | The magnitude of the dipole moment of the molecule. | Can be positively or negatively correlated, depending on the target interaction. nih.gov |

| HOMO/LUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov | |

| Steric/Topological | Shadow-XZ | Area of the molecular shadow in the XZ plane. | Often inversely proportional to activity, indicating steric hindrance can be detrimental. nih.gov |

| Atype_C_6 | A count of specific atom types (e.g., aromatic carbons). | Can indicate the importance of aromatic interactions. nih.gov | |

| Physicochemical | PEOE_VSA | Partial Equalization of Orbital Electronegativities van der Waals Surface Area. | Relates to charged surface areas and can be important for polar interactions. nih.gov |

| Thermodynamic | Heat of Formation | The enthalpy change when a compound is formed from its constituent elements. | Can be related to the stability of the molecule and its binding potential. nih.gov |

Note: The significance and correlation of these descriptors are highly dependent on the specific series of compounds and the biological endpoint being modeled.

In Silico Scaffold Hopping and Virtual Screening Methodologies

Virtual screening is a broad computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.ir This approach is much faster and more cost-effective than high-throughput screening of physical compounds. Virtual screening can be ligand-based, searching for molecules similar to a known active compound, or structure-based, which typically involves docking a library of compounds into the target's binding site. nih.gov

Scaffold hopping is a more sophisticated ligand-based approach that aims to discover new, structurally diverse molecules that retain the same biological activity as a known active compound. nih.gov The goal is to replace the central core structure (the scaffold) of a molecule like this compound with a chemically different one while preserving the spatial arrangement of the key interacting functional groups. This can lead to the discovery of compounds with novel intellectual property, improved physicochemical properties, or different side-effect profiles. nih.govresearchgate.net

For this compound, these methodologies could be applied as follows:

Virtual Screening: A large database of commercially available or virtual compounds could be docked into a hypothesized target receptor to find new hits. mdpi.com

Scaffold Hopping: The 2-arylpiperidine scaffold could be used as a starting point. Algorithms would then search for new core structures that can present the 4-methylphenyl group and the piperidine nitrogen in a similar three-dimensional orientation, leading to the design of novel classes of potential therapeutic agents. nih.gov

Advanced Analytical Methodologies for Research on 2r 2 4 Methylphenyl Piperidine

Determination of Enantiomeric Purity and Absolute Stereochemical Configuration

The therapeutic potential and pharmacological activity of a chiral molecule are often exclusive to one enantiomer. Consequently, the precise determination of enantiomeric purity and the assignment of the absolute stereochemical configuration are critical quality attributes. A suite of sophisticated analytical techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective. In a typical chiral HPLC method, a solution of 2-(4-methylphenyl)piperidine (B1630802) would be injected onto a chiral column, and the separation of the (R) and (S) enantiomers would be monitored by a UV or mass spectrometric detector. The relative peak areas of the two enantiomers allow for the calculation of the enantiomeric excess (e.e.).

Similarly, chiral GC can be employed, often after derivatization of the piperidine nitrogen to enhance volatility and improve chromatographic performance. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its derivatives.

| Technique | Principle | Application to (2R)-2-(4-methylphenyl)piperidine | Key Parameters |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of the (R) and (S) enantiomers to determine enantiomeric purity. | Chiral column type (e.g., Chiralcel OD-H), mobile phase composition, flow rate, detection wavelength. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase | Alternative to HPLC for purity assessment, often requiring derivatization. | Chiral column type (e.g., cyclodextrin-based), temperature program, carrier gas flow rate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently chiral, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in distinguishable NMR signals for the enantiomers. For instance, the addition of a chiral acid can form diastereomeric salts with the (R) and (S)-enantiomers of 2-(4-methylphenyl)piperidine, leading to the splitting of proton or carbon signals in the NMR spectrum. The integration of these signals provides a quantitative measure of the enantiomeric ratio.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image CD spectrum. By comparing the experimental CD spectrum of a sample of this compound to a reference standard or to theoretical calculations, its absolute configuration can be confirmed. This technique is particularly powerful for the unambiguous assignment of stereochemistry. whiterose.ac.uk

Spectroscopic Characterization for Conformational Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Spectroscopic techniques, particularly advanced NMR and X-ray crystallography, are pivotal in defining the conformational landscape of this compound.

Advanced NMR: One-dimensional and two-dimensional NMR experiments, such as ¹H-¹H COSY, HSQC, and NOESY, provide detailed information about the connectivity and spatial proximity of atoms within the molecule. nih.govresearchgate.net For this compound, these techniques can establish the chair or boat conformation of the piperidine ring and the equatorial or axial orientation of the 4-methylphenyl substituent. researchgate.netresearchgate.net Variable temperature (VT) NMR studies can reveal the energy barriers between different conformers, providing insight into the molecule's flexibility. rsc.org For instance, in related 2-arylpiperidine systems, VT-NMR has been used to study the rotational dynamics of N-substituents. whiterose.ac.uk

X-ray Crystallography of Co-crystals/Complexes: X-ray crystallography provides the most definitive and high-resolution information about the solid-state conformation of a molecule. nih.gov While obtaining suitable crystals of the parent compound can be challenging, forming co-crystals or complexes with other molecules can facilitate crystallization. The resulting crystal structure would precisely define the bond lengths, bond angles, and torsional angles of this compound, offering an unambiguous picture of its preferred conformation in the crystalline state. rsc.orgnih.gov This experimental data is also invaluable for validating and refining computational conformational models.

| Technique | Information Gained | Relevance to this compound |

| Advanced NMR (COSY, NOESY) | Through-bond and through-space atomic correlations. | Determination of the piperidine ring conformation and substituent orientation in solution. nih.govresearchgate.netresearchgate.net |

| Variable Temperature NMR | Dynamic processes and energy barriers between conformers. | Understanding the conformational flexibility and stability. rsc.org |

| X-ray Crystallography | Precise 3D structure in the solid state. | Unambiguous determination of bond lengths, angles, and conformation. rsc.orgnih.gov |

Mass Spectrometry-Based Approaches for Metabolite Identification (Preclinical, Non-Human Context)

Understanding the metabolic fate of a compound is crucial in preclinical development. Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is the primary tool for identifying and characterizing metabolites in biological matrices such as plasma, urine, and liver microsomes. nih.gov

In a typical preclinical study, this compound would be incubated with liver microsomes from a relevant species (e.g., rat, dog) to simulate in vivo metabolism. The resulting mixture is then analyzed by LC-MS. The high-resolution mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information based on the fragmentation patterns.

Common metabolic pathways for piperidine-containing compounds include oxidation, N-dealkylation, and hydroxylation. For this compound, potential metabolic transformations that would be investigated include:

Oxidation of the piperidine ring: This could lead to the formation of a lactam or other oxidized species.

Hydroxylation of the phenyl ring: The aromatic ring is a common site for hydroxylation.

Hydroxylation of the methyl group: The tolyl methyl group could be oxidized to a benzylic alcohol and further to a carboxylic acid.

N-oxidation: The piperidine nitrogen can be oxidized.

A study on a structurally related piperidine analog, MNP001, identified a tetrahydropyridine (B1245486) product resulting from CYP3A4-mediated phase I oxidation as the major metabolite. pcom.edu This suggests that similar oxidative pathways could be relevant for this compound. The fragmentation patterns observed in the MS/MS spectra of the parent compound and its metabolites are compared to elucidate the site of metabolic modification. nih.gov

| Metabolic Reaction | Potential Product | Analytical Signature (LC-MS) |

| Aromatic Hydroxylation | (2R)-2-(4-hydroxy-4-methylphenyl)piperidine | Mass shift of +16 Da from parent compound |

| Benzylic Hydroxylation | (2R)-2-(4-(hydroxymethyl)phenyl)piperidine | Mass shift of +16 Da from parent compound |

| Piperidine Ring Oxidation | Lactam derivative | Mass shift of +14 Da from parent compound |

| N-Oxidation | This compound-N-oxide | Mass shift of +16 Da from parent compound |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes to Chiral Piperidines

The development of efficient, sustainable, and stereoselective methods for synthesizing chiral piperidines is a paramount goal for the chemical industry. nih.gov Traditional multi-step syntheses are often being replaced by more innovative strategies that offer higher yields, greater selectivity, and a reduced environmental footprint. researchgate.netdicp.ac.cn

Future efforts in the synthesis of (2R)-2-(4-methylphenyl)piperidine and its analogues are likely to focus on several key areas:

Biocatalysis and Chemo-enzymatic Methods: Nature's catalysts, enzymes, offer unparalleled enantio- and regioselectivity under mild, environmentally benign conditions. nih.govresearchgate.net Researchers are developing biocatalytic approaches, such as using transaminases or combining amine oxidases with ene-imine reductases, to produce highly stereo-enriched piperidines. nih.govresearchgate.net A chemo-enzymatic strategy, which combines chemical synthesis with biocatalysis, has proven effective for the asymmetric dearomatization of activated pyridines to create piperidines with precise stereochemistry. nih.gov This approach has been successfully used in the synthesis of precursors for drugs like Niraparib. nih.gov

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction speed. acs.orgacs.org A continuous flow protocol for producing α-chiral piperidines has been developed using readily available starting materials, achieving high yields (>80%) and excellent diastereoselectivity (>90:10) within minutes. acs.orgthieme-connect.com This rapid and scalable process is highly attractive for the industrial production of compounds like this compound. acs.org

Catalytic Asymmetric Reduction: Asymmetric reduction of readily available pyridine (B92270) precursors is a highly step-economical strategy. dicp.ac.cn Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has emerged as a powerful method for preparing a wide array of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method avoids the need for hydrogen gas and is scalable, demonstrating its utility for producing valuable chiral piperidines. dicp.ac.cn

Table 1: Comparison of Modern Synthetic Strategies for Chiral Piperidines This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Key Features | Advantages | Representative Results | Citations |

|---|---|---|---|---|

| Biocatalysis | Uses enzymes (e.g., transaminases, oxidases). | High stereoselectivity, mild reaction conditions, environmentally friendly. | Achieved >99.5% enantiomeric excess (ee) for bulky substituents. | researchgate.net |

| Chemo-enzymatic | Combines chemical synthesis with enzymatic steps. | Access to a broad range of chiral piperidines with precise stereocontrol. | Successful synthesis of precursors for antipsychotic and ovarian cancer drugs. | nih.gov |

| Flow Chemistry | Reactions occur in a continuous stream. | Rapid (minutes), scalable, improved safety and control. | >80% yield and >90:10 diastereomeric ratio (dr) for 34 examples. | acs.orgacs.org |

| Asymmetric Hydrogenation | Catalytic reduction of pyridines/pyridinium salts. | High step-economy, clean process, high enantiocontrol. | Excellent diastereo- and enantio-selectivities, scalable to multi-hundred-gram scale. | dicp.ac.cn |

Application of this compound as a Chemical Probe in Chemical Biology Research

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The structural characteristics of this compound make it an intriguing candidate for development as a chemical probe. Piperidine (B6355638) derivatives are known to serve as crucial intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. ijnrd.org

While this compound itself has not been extensively documented as a chemical probe, its scaffold is present in molecules that target various proteins. To be effective, a chemical probe should possess several key attributes, including high potency, selectivity, and a known mechanism of action. The development of this compound into a probe would involve identifying its specific molecular target(s) and characterizing its on-target and off-target activities.

Potential research directions include:

Target Identification: Employing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction to identify the specific cellular proteins that this compound binds to.

Probe Optimization: Modifying the core structure by introducing functional groups (e.g., photo-cross-linkers, biotin (B1667282) tags, or fluorescent reporters) to facilitate target identification and validation without significantly altering its biological activity.

Pathway Elucidation: Once a specific target is validated, the probe can be used to investigate the physiological and pathological roles of that target protein in cellular pathways, providing valuable insights into disease mechanisms.

Table 2: Evaluating this compound as a Potential Chemical Probe This table is interactive. You can sort and filter the data.

| Ideal Probe Characteristic | Assessment for this compound | Future Research Goal |

|---|---|---|

| High Potency | Unknown; Potency of analogues varies widely depending on the target. nih.gov | Determine IC50/Ki values against a panel of potential targets (e.g., GPCRs, transporters, enzymes). |

| High Selectivity | Unknown; Piperidine scaffolds are known to interact with multiple targets. researchgate.net | Profile against receptor panels to establish a selectivity window. |

| Known Mechanism of Action | Undefined; Likely to act as an agonist, antagonist, or inhibitor depending on the target. | Conduct functional assays to determine its effect on target activity. nih.gov |

| Cellular Permeability | Likely, due to the lipophilic nature of the piperidine scaffold. researchgate.net | Confirm uptake and target engagement in cellular models. |

| Synthetic Accessibility | Good; Can be synthesized via modern catalytic methods. dicp.ac.cn | Develop a synthetic route that allows for easy derivatization with tags. |

Expansion into Novel Therapeutic Areas Based on Identified Molecular Targets

The piperidine nucleus is a versatile scaffold found in drugs targeting a wide range of diseases. nih.govresearchgate.netresearchgate.net Derivatives have been developed as anticancer, anti-Alzheimer's, antiviral, and analgesic agents. arizona.eduijnrd.orgajchem-a.com The future therapeutic applications of this compound and its analogues will be dictated by the molecular targets they are found to modulate with high affinity and selectivity.

Structure-activity relationship (SAR) studies on related piperidine analogues have already identified potent ligands for the dopamine (B1211576) transporter (DAT), suggesting applications in CNS disorders. nih.gov Furthermore, other piperidine-based compounds show high affinity for sigma receptors, which are implicated in neurological diseases and pain. nih.govrsc.orgnih.gov

Future research will likely involve:

Systematic Screening: Testing this compound and a library of its derivatives against a broad panel of disease-relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes like cholinesterases. ajchem-a.com

Lead Optimization: Once a promising hit is identified, medicinal chemistry efforts will focus on optimizing its potency, selectivity, and pharmacokinetic properties to develop a clinical candidate. For example, modifying substituents on the phenyl ring or the piperidine nitrogen can dramatically alter target affinity and selectivity. nih.govnih.gov

Exploring Polypharmacology: Investigating dual-target or multi-target ligands. For instance, compounds that act on both the histamine (B1213489) H3 receptor and the sigma-1 receptor have shown promise for treating neuropathic pain. nih.gov The piperidine scaffold is a key structural element for this dual activity. nih.gov

Table 3: Potential Therapeutic Areas for Piperidine Derivatives Based on Molecular Targets This table is interactive. You can sort and filter the data.

| Molecular Target | Associated Therapeutic Area(s) | Example of Piperidine Application | Citations |

|---|---|---|---|

| Dopamine Transporter (DAT) | Depression, ADHD, Substance Abuse Disorders | N-benzyl piperidine analogues act as potent DAT inhibitors. | nih.gov |

| Sigma-1 Receptor (S1R) | Neuropathic Pain, Neurodegenerative Diseases, Psychosis | Piperidine/piperazine (B1678402) compounds have been identified as potent S1R agonists. | nih.govrsc.org |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | N-benzyl-piperidine linked molecules have been designed as multi-potent anti-Alzheimer's agents. | ajchem-a.com |

| Histamine H3 Receptor | Neuropathic Pain, Cognitive Disorders | Piperidine derivatives are key components of dual H3/σ1 receptor antagonists. | nih.gov |

| Various Receptors/Enzymes | Cancer, Inflammation, Viral Infections | The piperidine scaffold is widely used in the design of anticancer and anti-inflammatory drugs. | ajchem-a.commdpi.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating timelines and improving the accuracy of predictions. nih.govlabmanager.com These computational tools can be applied at every stage of the research and development pipeline for a compound like this compound.

Key applications include:

Synthesis Planning and Optimization: AI can be combined with automated synthesis platforms to rapidly determine the optimal reaction conditions for producing chiral piperidines, doubling the average yield in some cases. illinois.edu

Chiral Structure Elucidation: ML algorithms can analyze complex spectroscopic data to reliably determine the absolute configuration of chiral molecules, which is often a significant challenge for flexible structures. aihub.org

Predictive Modeling: ML models can predict a compound's biological activity (QSAR), as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, from its chemical structure alone. nih.govnih.gov This allows for the in silico screening of large virtual libraries of this compound analogues to prioritize the most promising candidates for synthesis and testing. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, creating new piperidine-based structures optimized for a specific biological target. nih.gov

Table 4: Applications of AI/ML in the R&D Pipeline for this compound This table is interactive. You can sort and filter the data.

| R&D Stage | AI/ML Application | Potential Impact | Citations |

|---|---|---|---|

| Synthesis | AI-driven reaction optimization | Increased yields, reduced development time, generalized automated chemistry. | illinois.edu |

| Structural Analysis | ML-based analysis of chiroptical spectra | Reliable and automated determination of absolute configuration for complex chiral molecules. | aihub.org |

| Hit Identification | Virtual screening of compound libraries | Rapidly identifies potential binders to therapeutic targets from millions of virtual compounds. | nih.govresearchgate.net |

| Lead Optimization | QSAR and ADMET prediction | Prioritizes analogues with better efficacy and drug-like properties, reducing late-stage failures. | nih.govnih.gov |

| Target Identification | Prediction of protein-ligand interactions | Complements experimental methods for identifying the molecular targets of a compound. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-(4-methylphenyl)piperidine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a modified Sharpless epoxidation or enzymatic resolution may be employed to retain the (2R) configuration. Key steps include:

- Step 1 : Condensation of 4-methylbenzaldehyde with ethyl acetoacetate under basic conditions to form a β-keto ester intermediate.

- Step 2 : Cyclization via catalytic hydrogenation or reductive amination to construct the piperidine ring.

- Step 3 : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% required for pharmacological studies) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Analytical Workflow :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against commercial standards .

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via LC-MS .

- Stability : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 24 hr) to assess hydrolytic susceptibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Case Study : Discrepancies in serotonin receptor binding affinity (Ki values ranging from 12 nM to 1.2 µM) may arise from:

- Experimental Variability : Differences in radioligand assays (e.g., [³H]-5-HT vs. [³H]-LSD) or membrane preparation protocols .

- Structural Analogues : Substituent effects (e.g., 4-fluoro vs. 4-methyl groups) alter lipophilicity and target engagement .

- Resolution : Meta-analysis of datasets using standardized IC50 normalization and QSAR modeling to isolate structural determinants .

Q. How can computational methods predict the metabolic fate of this compound in vivo?

- In Silico Workflow :

- Phase I Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., piperidine ring N-demethylation).

- Phase II Conjugation : Simulate glucuronidation/sulfation using docking studies with UDP-glucuronosyltransferase isoforms .

- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What experimental designs mitigate ecological risks during large-scale synthesis of this compound?

- Preventative Measures :

- Waste Management : Catalytic hydrogenation instead of stoichiometric reducing agents (e.g., NaBH4) to minimize toxic byproducts .

- Biodegradability Screening : OECD 301D test for ready biodegradability; modify substituents (e.g., replace methyl with hydroxyl groups) if persistent .

Data Gaps and Mitigation Strategies

Q. How should researchers address the lack of acute toxicity data for this compound?

- Provisional Protocol :

- Invertebrate Models : Daphnia magna acute immobilization test (EC50) as a proxy for aquatic toxicity .

- Read-Across Analysis : Leverage data from structurally similar compounds (e.g., 4-fluorophenyl analogues) with established LD50 values .

Structural-Activity Relationship (SAR) Challenges

Q. Why do minor stereochemical changes in this compound drastically alter receptor selectivity?

- Mechanistic Insight : The (2R) configuration optimizes hydrogen bonding with Ser438 in the serotonin transporter (SERT) vs. steric clashes in the (2S) enantiomer. Confirmation via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.